

Predicted ^1H and ^{13}C NMR Spectral Data for 3-(2-Furyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Furyl)benzonitrile

Cat. No.: B044289

[Get Quote](#)

The chemical shifts for **3-(2-Furyl)benzonitrile** have been predicted to aid in its identification and characterization. These values are calculated based on the expected electronic environments of the protons and carbons in the molecule.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **3-(2-Furyl)benzonitrile**

Atom	Predicted ^1H Chemical Shift (δ , ppm)	Predicted ^{13}C Chemical Shift (δ , ppm)
Benzonitrile Ring		
C1	-	112.5
C2	7.95 (s)	135.0
C3	-	129.8
C4	7.80 (d)	130.5
C5	7.55 (t)	129.5
C6	7.90 (d)	133.0
CN	-	118.5
Furan Ring		
C2'	-	152.0
C3'	6.80 (d)	108.0
C4'	6.55 (dd)	112.0
C5'	7.60 (d)	144.0

Note: Predicted values are for a standard deuterated solvent like CDCl_3 and may vary under different experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Comparative Experimental NMR Data

A comparison with the NMR spectra of benzonitrile and furan provides a basis for the predicted shifts of **3-(2-Furyl)benzonitrile**.

Table 2: Experimental ^1H and ^{13}C NMR Chemical Shifts for Benzonitrile and Furan

Compound	Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Benzonitrile	C1	-	112.4
C2, C6	7.63 (d)	132.6	
C3, C5	7.47 (t)	129.0	
C4	7.58 (t)	132.1	
CN	-	118.7	
Furan	C2, C5	7.44	142.8
C3, C4	6.38	109.8	

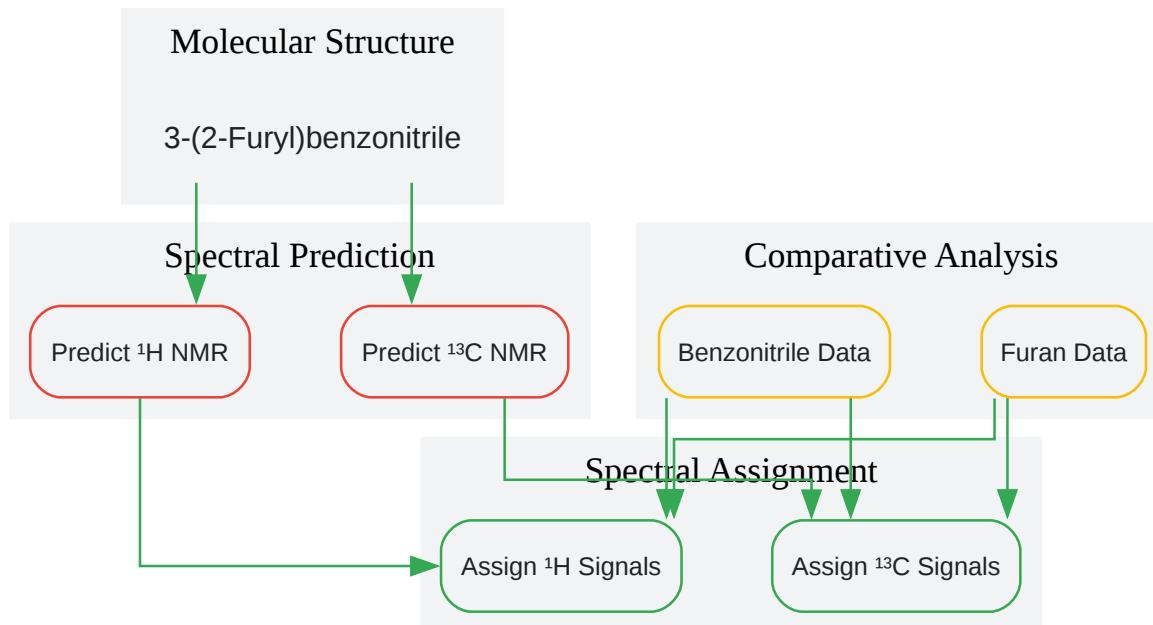
Note: Experimental data is typically recorded in CDCl_3 .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following is a standard methodology for acquiring high-quality ^1H and ^{13}C NMR spectra.

1. Sample Preparation:

- Quantity: For ^1H NMR, dissolve 5-25 mg of the sample. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[5\]](#)
- Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[6\]](#)[\[7\]](#) The choice of solvent can influence chemical shifts.[\[8\]](#)
- Procedure: Dissolve the sample in a clean, dry vial before transferring the solution into a 5 mm NMR tube.[\[5\]](#) Ensure the solution is free of any solid particles by filtering it through a pipette with a glass wool plug. The sample height in the tube should be approximately 4-5 cm.


2. NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[\[9\]](#)

- ^1H NMR Acquisition:
 - A typical experiment involves a 30° pulse with a 4-second acquisition time and no relaxation delay for compounds up to approximately 350 Daltons.
- ^{13}C NMR Acquisition:
 - Due to the low natural abundance of ^{13}C , more scans are required.
 - Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
- Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[10]

Structural Assignment and Data Interpretation Workflow

The process of assigning NMR signals to specific atoms in **3-(2-Furyl)benzonitrile** involves a logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the NMR spectral assignment of **3-(2-Furyl)benzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [bmse000284 Benzonitrile at BMRB](http://bmrb.io/bmse000284) [bmrb.io]
- 3. [13C NMR Chemical Shift](http://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- 4. [Furan\(110-00-9\) 1H NMR spectrum](http://chemicalbook.com) [chemicalbook.com]
- 5. [NMR Sample Preparation | Chemical Instrumentation Facility](http://cif.iastate.edu) [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. [How To Prepare And Run An NMR Sample - Blogs - News](http://alwsci.com) [alwsci.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. rsc.org [rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Predicted ¹H and ¹³C NMR Spectral Data for 3-(2-Furyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044289#1h-and-13c-nmr-spectral-assignment-for-3-2-furyl-benzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com